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Compound of Interest

Compound Name:
5-Chloro-2-hydroxyphenylboronic

acid

CAS No.: 89488-25-5

Cat. No.: B1592813

Get Quote

CAS: 89488-25-5 | Formula: C₆H₆BClO₃ | MW: 172.37 g/mol

Executive Summary
5-Chloro-2-hydroxyphenylboronic acid is a functionalized arylboronic acid frequently

employed as a building block in Suzuki-Miyaura cross-coupling reactions and as a

pharmacophore in benzoxaborole antifungal development.

Obtaining a clean 1H NMR spectrum for this compound is chemically non-trivial due to two

competing equilibria:

Boroxine Formation: The reversible dehydration of the boronic acid moiety into a cyclic

trimeric anhydride (boroxine).

Proton Exchange: The lability of the phenolic (-OH) and boronic [-B(OH)₂] protons, which

complicates integration and peak shape.
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This guide provides the characteristic spectral data in DMSO-d₆ (the standard solvent for

suppressing exchange) and a self-validating protocol to ensure sample integrity.

Structural Analysis & Proton Assignment
The molecule consists of a trisubstituted benzene ring. The chemical shifts are governed by the

strong electron-donating effect of the phenolic hydroxyl group (C-2) and the inductive

withdrawing effects of the chlorine (C-5) and boronic acid (C-1) groups.

Chemical Structure Diagram
The following diagram illustrates the proton numbering scheme used in the spectral data table.
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Figure 1: Connectivity and substitution pattern of 5-Chloro-2-hydroxyphenylboronic acid.

Note the shielding influence of the C-2 OH group on H-A (C-3).

Characteristic 1H NMR Spectral Data
Solvent: DMSO-d₆ | Frequency: 400 MHz | Reference: TMS (0.00 ppm) or Residual DMSO

(2.50 ppm)
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Assignment
Shift (δ,
ppm)

Multiplicity Integration

Coupling
Constant (

, Hz)

Structural
Justificatio
n

Phenolic -OH 9.80 – 10.50 Singlet (br) 1H —

Highly

deshielded

due to H-

bonding;

often broad.

Boronic -

B(OH)₂
8.00 – 8.80 Singlet (br) 2H —

Exchangeabl

e protons;

chemical shift

is

concentration

-dependent.

H-C (C-6) 7.55 – 7.65 Doublet (d) 1H

Ortho to

Boron

(deshielding);

Meta to Cl.

H-B (C-4) 7.25 – 7.35 dd 1H ,

Meta to OH;

Ortho to Cl.

Shows

coupling to H-

3 and H-6.

H-A (C-3) 6.80 – 6.90 Doublet (d) 1H

Ortho to OH

(strong

shielding);

Meta to Cl.

Detailed Interpretation Logic
The Aromatic Region (6.8 – 7.7 ppm):

H-3 (H-A): This proton appears furthest upfield (~6.85 ppm). It is located ortho to the

strong electron-donating hydroxyl group, which increases electron density at this position
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via resonance, resulting in significant shielding.

H-6 (H-C): This proton appears furthest downfield (~7.60 ppm). It is ortho to the boronic

acid group.[1] Although boron is electropositive, the empty p-orbital can participate in

resonance, and the lack of ortho-shielding (compared to H-3) leaves it relatively

deshielded.

H-4 (H-B): The signal at ~7.30 ppm is a doublet of doublets (dd). It couples strongly with

its ortho neighbor H-3 (

Hz) and weakly with its meta neighbor H-6 (

Hz).

The Exchangeable Region (8.0 – 10.5 ppm):

In "wet" DMSO or at low concentrations, the phenolic and boronic protons may coalesce

into a single broad hump or disappear entirely due to rapid exchange with water.

In dry DMSO-d₆, the phenolic proton is typically distinct and sharpest, while the boronic

protons appear as a broad singlet integrating to 2 protons.

Experimental Protocol: Sample Preparation
To ensure reproducibility and prevent the formation of boroxine anhydrides, follow this strict

protocol.

Reagents Required[2][3][4][5][6][7][8]
Solvent: DMSO-d₆ (99.9 atom % D) + 0.03% v/v TMS.

Critical: Use a fresh ampoule or solvent stored over 4Å molecular sieves. Water content

>0.1% will collapse the -OH signals.

Tube: 5mm Precision NMR tube (e.g., Wilmad 507-PP or equivalent).

Step-by-Step Methodology
Weighing: Weigh 10–15 mg of 5-Chloro-2-hydroxyphenylboronic acid into a clean vial.
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Note: Do not exceed 20 mg/0.6 mL. High concentrations favor boroxine trimerization.

Dissolution: Add 0.6 mL of DMSO-d₆. Vortex until fully dissolved.

Observation: The solution should be clear and colorless to pale yellow.

Dehydration Check (Optional but Recommended): If the solid has been stored for long

periods, it may contain partial anhydrides.

Action: Add 1 drop of D₂O only if you intend to collapse all exchangeable protons to

simplify the aromatic region. For full characterization including OH groups, strictly avoid

D₂O.

Acquisition: Run the 1H NMR experiment with a sufficient relaxation delay (d1

2 seconds) to allow full relaxation of the quaternary carbons if running 13C, or to ensure
accurate integration of the aromatic protons.

Troubleshooting & Quality Control
Boronic acids are dynamic molecules. Use the following decision tree to diagnose spectral

anomalies.
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Analyze Spectrum

Are -OH/-B(OH)2 signals visible?

Signals Absent/Broad

No

Signals Sharp/Distinct

Yes

Check Aromatic Region

Split/Duplicated Aromatic Peaks

Yes

Clean d/dd/d Pattern

No

Diagnosis: Wet Solvent
Action: Dry DMSO over 4Å sieves

Diagnosis: Boroxine Formation
Action: Add 10uL D2O to hydrolyze

(Sacrifices OH signals)
Valid Spectrum

Click to download full resolution via product page

Figure 2: Diagnostic workflow for evaluating spectral quality of arylboronic acids.

Common Pitfalls
Boroxine Contamination: If you see a second set of aromatic peaks (usually slightly

downfield), your sample contains the cyclic anhydride (boroxine). This is common in older

samples. Adding a small amount of water (or D₂O) shifts the equilibrium back to the free acid

monomer.
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Temperature Effects: The rotation of the B-C bond can be restricted. If peaks are unusually

broad, running the experiment at 300K or 310K can sharpen the signals.

Applications & Context
Understanding the NMR of this compound is critical for:

Suzuki-Miyaura Coupling: Verifying the purity of the starting material directly correlates to

catalyst turnover numbers (TON). Impurities like the de-boronated phenol (3-chlorophenol)

will poison Pd catalysts.

Benzoxaborole Synthesis: This compound is a precursor to cyclic boron-oxygen

heterocycles, a class of compounds gaining traction as anti-inflammatory and antifungal

agents (e.g., Tavaborole).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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